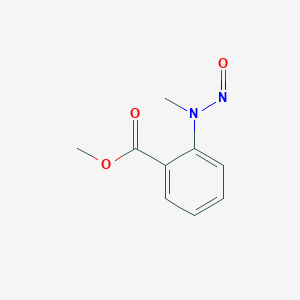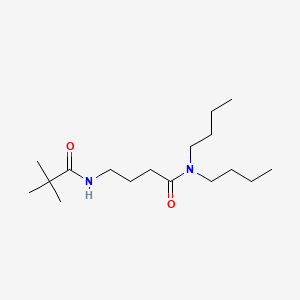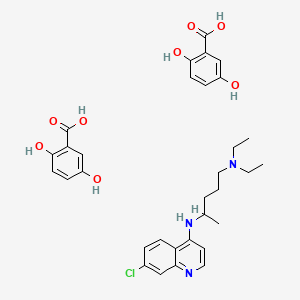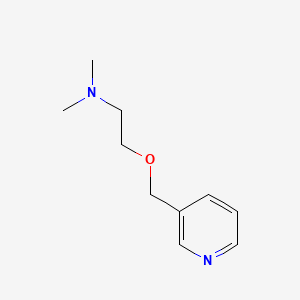
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 3-position is substituted with a 2-(dimethylamino)ethoxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the 2-(dimethylamino)ethoxy)methyl group. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of ligands for catalysis and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions with the target protein.
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, which lacks the 2-(dimethylamino)ethoxy)methyl group.
2-Methylpyridine: A derivative with a methyl group at the 2-position.
3-Hydroxypyridine: A derivative with a hydroxyl group at the 3-position.
Uniqueness: Pyridine, 3-((2-(dimethylamino)ethoxy)methyl)- is unique due to the presence of the 2-(dimethylamino)ethoxy)methyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and binding affinity to biological targets compared to other pyridine derivatives.
Propriétés
Numéro CAS |
102206-58-6 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
Clé InChI |
GNFRGVLOGOTYDN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


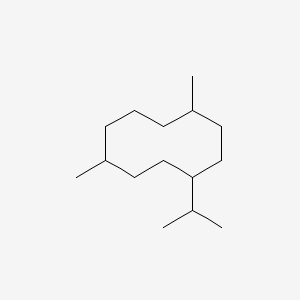
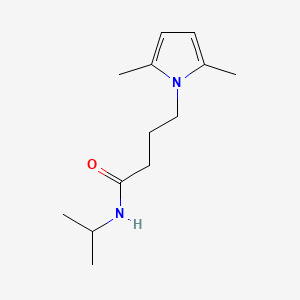
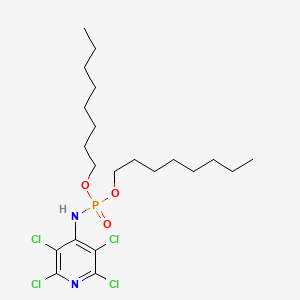
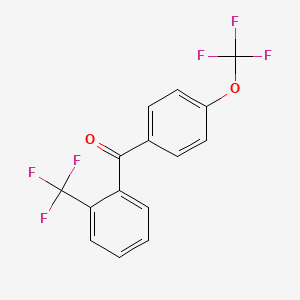
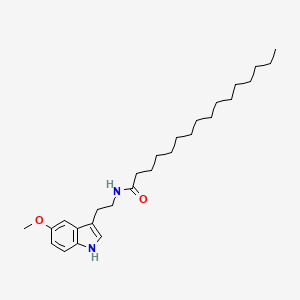

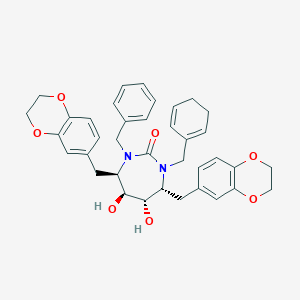

![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
